4,6-dimethyl-1,3,5-triazin-2-amine Hydrate
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Overview
Description
4,6-Dimethyl-1,3,5-triazin-2-amine hydrate is a nitrogen-rich heterocyclic compound with the molecular formula C5H10N4O. It is a derivative of triazine, a six-membered ring containing three nitrogen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Triazine derivatives are known to have a wide range of applications, including as high energy materials .
Mode of Action
Nitrogen-rich compounds like this one are known to derive their energy from the combustion of the hydrocarbon skeleton, relief from molecular strain, and breakage of c-n and n-n bonds .
Biochemical Pathways
Nitrogen-rich compounds are known to affect various biochemical pathways due to their high energy properties .
Result of Action
Nitrogen-rich compounds like this one are known to have high energy properties .
Action Environment
It’s known that reactions with similar compounds can proceed under atmospheric conditions without drying of the solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-1,3,5-triazin-2-amine hydrate typically involves the reaction of cyanuric chloride with dimethylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by dimethylamine groups. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is often purified through recrystallization or other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-1,3,5-triazin-2-amine hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound readily undergoes nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4,6-Dimethyl-1,3,5-triazin-2-amine hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals due to its stability and reactivity.
Comparison with Similar Compounds
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Known for its use in organic synthesis and as a reagent in various chemical reactions.
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine:
2-Amino-1,3,5-triazine: Known for its hydrogen-bonding networks and applications in material science.
Uniqueness: 4,6-Dimethyl-1,3,5-triazin-2-amine hydrate stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its stability and ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
4,6-dimethyl-1,3,5-triazin-2-amine;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.H2O/c1-3-7-4(2)9-5(6)8-3;/h1-2H3,(H2,6,7,8,9);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKUOCRCKNMNTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)N)C.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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